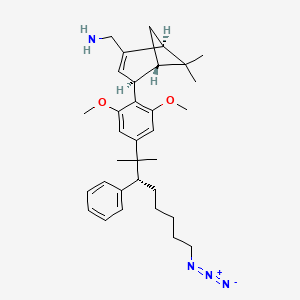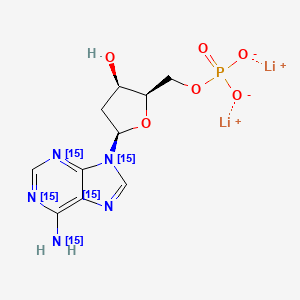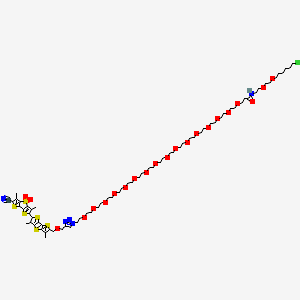
2-Isopropyl-3-methoxypyrazine-13C3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Isopropyl-3-methoxypyrazine-13C3 is a stable isotope-labeled compound used primarily in scientific research. It is a derivative of 2-isopropyl-3-methoxypyrazine, a methoxypyrazine known for its distinct odor, which can be detected at very low concentrations . The compound is often used as a tracer in various analytical and biochemical studies due to its labeled carbon atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropyl-3-methoxypyrazine-13C3 typically involves the incorporation of carbon-13 isotopes into the molecular structure. This can be achieved through various synthetic routes, including the use of labeled precursors in the reaction. One common method involves the reaction of 2-chloro-3-methoxypyrazine with isopropyl magnesium bromide in the presence of a carbon-13 labeled reagent .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The process includes rigorous purification steps to ensure the final product meets the required standards for research applications .
Análisis De Reacciones Químicas
Types of Reactions
2-Isopropyl-3-methoxypyrazine-13C3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazine oxides.
Reduction: Reduction reactions can convert it into different reduced forms of pyrazines.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazine oxides, while substitution reactions can produce various substituted pyrazines .
Aplicaciones Científicas De Investigación
2-Isopropyl-3-methoxypyrazine-13C3 is widely used in scientific research, including:
Chemistry: As a tracer in analytical chemistry to study reaction mechanisms and pathways.
Biology: In metabolic studies to trace the incorporation and transformation of carbon atoms in biological systems.
Medicine: Used in pharmacokinetic studies to understand the distribution and metabolism of drugs.
Industry: Employed in the food industry to study flavor compounds and their transformations.
Mecanismo De Acción
The mechanism of action of 2-Isopropyl-3-methoxypyrazine-13C3 involves its use as a tracer molecule. The labeled carbon atoms allow researchers to track the compound’s movement and transformation in various systems. This helps in understanding the molecular targets and pathways involved in its metabolism and interaction with other molecules .
Comparación Con Compuestos Similares
Similar Compounds
2-Isobutyl-3-methoxypyrazine: Known for its strong odor and used in flavor studies.
2-Ethyl-3-methoxypyrazine: Another methoxypyrazine with distinct odor properties.
2-sec-Butyl-3-methoxypyrazine: Used in similar applications as 2-Isopropyl-3-methoxypyrazine.
Uniqueness
2-Isopropyl-3-methoxypyrazine-13C3 is unique due to its labeled carbon atoms, which make it particularly valuable in tracer studies. This isotopic labeling allows for precise tracking and analysis in various scientific applications, setting it apart from other similar compounds .
Propiedades
Fórmula molecular |
C8H12N2O |
|---|---|
Peso molecular |
155.17 g/mol |
Nombre IUPAC |
2-methoxy-3-(1,2,3-13C3)propan-2-ylpyrazine |
InChI |
InChI=1S/C8H12N2O/c1-6(2)7-8(11-3)10-5-4-9-7/h4-6H,1-3H3/i1+1,2+1,6+1 |
Clave InChI |
NTOPKICPEQUPPH-LQAOFMTQSA-N |
SMILES isomérico |
COC1=NC=CN=C1[13CH]([13CH3])[13CH3] |
SMILES canónico |
CC(C)C1=NC=CN=C1OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



pyrimidine-2,4-dione](/img/structure/B12369002.png)
![N-[[4-[2-(2-aminopyridin-3-yl)-5-phenylimidazo[4,5-b]pyridin-3-yl]phenyl]methyl]-6-cyanopyrimidine-4-carboxamide](/img/structure/B12369017.png)




![sodium;3-[[N-ethyl-4-[[4-[ethyl-[(3-sulfonatophenyl)methyl]azaniumylidene]cyclohexa-2,5-dien-1-ylidene]-phenylmethyl]anilino]methyl]benzenesulfonate](/img/structure/B12369049.png)

![4-[4-[(4-Cyclopropylnaphthalen-1-yl)amino]thieno[3,2-d]pyrimidin-2-yl]sulfanylbutanoic acid](/img/structure/B12369058.png)


![disodium;[(2S,3aR,4R,6R,6aR)-4-[6-(ethylcarbamoylamino)purin-9-yl]-2-[(E)-2-phenylethenyl]-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl phosphate](/img/structure/B12369085.png)

